3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
3-ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-7-6-3-5(9(12)13)4-10-8(6)14-11-7/h3-4H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACTYXKPZCKNRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC2=C1C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
- Chemical Formula : C₈H₈N₂O₃
- Molecular Weight : 180.16 g/mol
- CAS Number : 1306605-64-0
- IUPAC Name : this compound
- Appearance : Powder
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Anticancer Activity
Recent investigations into related oxazole and pyridine derivatives have demonstrated antiproliferative effects against various human tumor cell lines. For instance, a study reported that compounds derived from pyridine exhibited GI50 values in the nanomolar range across multiple cancer types . Although direct data on this compound is not yet available, its structural characteristics imply a potential for similar activity.
Table 1: Summary of Biological Activities of Related Compounds
The mechanism by which compounds similar to this compound exert their biological effects may involve the inhibition of key metabolic pathways or enzyme systems within target organisms or cells. For example, studies have indicated that certain pyridine derivatives inhibit ATP homeostasis by targeting specific enzymes such as QcrB in Mycobacterium tuberculosis .
Safety and Toxicology
Safety data for this compound indicate moderate toxicity levels. Precautionary measures include avoiding inhalation and contact with skin or eyes. The compound is classified under GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Scientific Research Applications
Biological and Medicinal Applications
3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid has shown promise in several biological contexts:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural features exhibit potent anticancer properties. Its unique structure may allow for interactions with specific biological targets involved in cancer progression.
- Antimicrobial Properties : The heterocyclic nature of this compound could provide antimicrobial effects, making it a candidate for further exploration in antibiotic development.
- Enzyme Inhibition : Research indicates that derivatives of this compound may act as inhibitors for certain enzymes, potentially leading to therapeutic applications in treating diseases where enzyme activity is a factor.
Interaction Studies
Understanding how this compound interacts within biological systems is crucial. Interaction studies may include:
- Binding affinity assessments with target proteins.
- Mechanistic studies to elucidate pathways affected by the compound.
- Toxicological evaluations to ensure safety in potential therapeutic contexts.
Comparative Analysis with Related Compounds
To better understand the uniqueness and potential of this compound, a comparative analysis with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | Cyclopropyl group instead of ethyl | Potentially different biological activity due to steric effects |
| [1,2]Oxazolo[4,5-b]pyridine derivatives | Variations in substituents on oxazole/pyridine | Diverse biological activities based on substituent effects |
| Pyrido[2,3-d]pyrimidine derivatives | Different ring system | Often exhibits potent anticancer properties due to structural differences |
This table illustrates how this compound stands out while also fitting into a broader category of heterocyclic compounds.
Chemical Reactions Analysis
Structural Features
The compound's structure includes:
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Oxazole ring : A five-membered heterocycle with oxygen and nitrogen atoms.
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Pyridine ring : A six-membered aromatic ring fused to the oxazole.
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Carboxylic acid group : At the 5-position of the pyridine ring, enabling acid-base and esterification reactions.
Acid-Base Reactions
The carboxylic acid group acts as a weak acid:
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Proton transfer reactions with bases (e.g., NaOH) to form salts.
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Esterification with alcohols under acidic conditions.
Nucleophilic Substitution
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Oxazole nitrogen atoms may participate in nucleophilic aromatic substitution.
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Pyridine rings are susceptible to electrophilic substitution (e.g., bromination) .
Sensitivity to Oxidation
The compound shows sensitivity to oxidation under specific conditions, requiring controlled reaction environments.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key structural and functional differences between 3-ethyl derivatives and their analogs:
Functional Group Variations
- Carboxylic Acid vs.
- Hydrazide Derivatives : 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide () introduces a hydrazide group (-CONHNH₂), enabling conjugation chemistry.
Preparation Methods
Condensation of Pyridine Derivatives with Oxazole Precursors
- The condensation is typically carried out by heating the pyridine derivative with an oxazole precursor under acidic or basic catalysis.
- Acidic conditions often involve the use of strong acids or acid catalysts to facilitate cyclization.
- Basic conditions may use bases such as sodium hydroxide or organic bases to promote ring closure.
- Reaction temperatures range from moderate heating to elevated temperatures (e.g., 150–200°C) to drive the cyclization efficiently.
Use of Pyridine Derivatives with Carboxylic Acid Groups
- Pyridine substrates bearing cyano or carboxyl groups at the 5-position are commonly used to ensure the carboxylic acid functionality is present in the final product.
- For example, 4-cyanobenzoic acid derivatives have been employed to introduce the carboxylic acid moiety via cyclization reactions.
Representative Synthetic Route (Based on Literature Analogues)
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of 2-amino-5-bromo-3-hydroxypyridine intermediate | Bromination of oxazolo[4,5-b]pyridine-2(3H)-one with Br2 in DMF at room temperature | 90% | Bromination occurs selectively at the 5-position |
| 2 | Hydrolysis of oxazolone ring to yield amino-hydroxy pyridine | Reflux with 10% NaOH solution for 8 hours | 94% | Converts masked amino-hydroxy pyridine to free form |
| 3 | Cyclization with 4-cyanobenzoic acid in presence of PPSE (polyphosphoric acid ester) at 200°C | Heating in PPSE at 200°C | 93% | Forms 1,3-oxazolo fused pyridine derivative with carboxylic acid group |
| 4 | Introduction of ethyl substituent | Alkylation or use of ethyl-substituted oxazole precursor | Variable | Specific conditions depend on precursor availability |
Note: The above route is adapted from analogous oxazolo-pyridine syntheses reported in the literature, which provide a framework for the preparation of 3-Ethyl-oxazolo[5,4-b]pyridine-5-carboxylic acid.
Reaction Mechanism Insights
- The cyclization to form the oxazole ring involves nucleophilic attack of an amino or hydroxyl group on a nitrile or carbonyl carbon, followed by ring closure and dehydration.
- The presence of the carboxylic acid group influences the electronic properties of the pyridine ring, affecting the cyclization efficiency.
- The ethyl group introduction can be achieved through nucleophilic substitution or by utilizing ethylated precursors to ensure regioselectivity at the 3-position of the oxazole ring.
Analytical Data and Characterization
- Molecular formula: C9H8N2O3
- Molecular weight: 192.17 g/mol
- Characteristic spectral data (NMR, IR, MS) confirm the fused heterocyclic structure and substituent positions.
- Purity and identity are verified by chromatographic and spectroscopic techniques.
Summary Table of Preparation Methods
Research Findings and Considerations
- The multi-step synthesis requires careful control of reaction conditions to achieve high regioselectivity and yield.
- The fused heterocyclic system is sensitive to harsh conditions; thus, optimization of temperature and catalysts is critical.
- The carboxylic acid group provides sites for further functionalization or derivatization, expanding the compound's utility.
- Research indicates that similar compounds have potential antimicrobial activity, motivating the development of efficient synthetic routes.
Q & A
Q. What are the optimal synthetic routes for 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis of oxazolo-pyridine derivatives often involves multi-step reactions, including cyclization and functional group modifications. For example, analogous compounds like 6-(4-chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid are synthesized via condensation of aryl aldehydes with aminopyridines, followed by cyclization using catalysts (e.g., palladium or copper) in solvents like DMF or toluene . Optimization requires adjusting parameters such as temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 hours). Purity can be enhanced via recrystallization from ethanol/water mixtures or column chromatography .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in oxazolo-pyridines typically resonate at δ 7.5–8.5 ppm .
- FT-IR spectroscopy : Carboxylic acid C=O stretches appear near 1700 cm⁻¹, while oxazole C=N stretches occur at 1600–1650 cm⁻¹ .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- HPLC : Monitors reaction progress and purity (>95% purity threshold for biological assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
SAR studies should systematically modify substituents (e.g., ethyl group, carboxylic acid) and assess impacts on bioactivity. For example:
- Substitution at the ethyl group : Replace with methyl or propyl to study steric effects.
- Carboxylic acid derivatization : Convert to esters or amides to modulate lipophilicity and bioavailability.
Biological assays (e.g., enzyme inhibition, antimicrobial activity) should be conducted under standardized conditions (e.g., 37°C, pH 7.4) with controls. Comparative data from analogous compounds, such as 3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid (showing antimicrobial activity), can guide hypothesis testing .
Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity across studies?
Contradictions may arise from impurities, assay variability, or divergent experimental conditions. Mitigation strategies include:
- Reproducibility checks : Re-synthesize the compound using verified protocols .
- Orthogonal assays : Validate bioactivity using multiple methods (e.g., enzymatic assays vs. cell-based assays).
- Advanced analytics : Use LC-MS to confirm compound integrity and quantify degradation products .
Q. How can computational methods (e.g., molecular docking) predict the interaction of this compound with biological targets?
Molecular docking requires:
- Protein preparation : Retrieve target structures (e.g., enzymes) from PDB and optimize hydrogen bonding networks.
- Ligand preparation : Generate 3D conformers of the compound and assign partial charges.
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Focus on interactions like hydrogen bonding with the carboxylic acid group or π-π stacking with the pyridine ring. Validate predictions with mutagenesis studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
